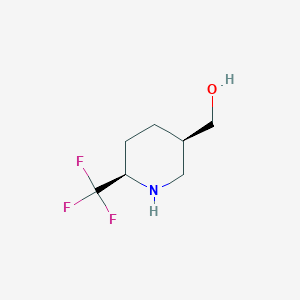

cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol

Description

cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol is a piperidine derivative featuring a trifluoromethyl (-CF₃) group at the 6-position of the piperidine ring and a hydroxymethyl (-CH₂OH) group at the 3-position in a cis-configuration. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxymethyl group contributes to hydrogen-bonding capacity, making this compound a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)6-2-1-5(4-12)3-11-6/h5-6,11-12H,1-4H2/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBHLDWPCVVZPC-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NCC1CO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC[C@@H]1CO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-(trifluoromethyl)piperidine.

Hydroxylation: The introduction of a hydroxyl group at the 3-position of the piperidine ring is achieved through hydroxylation reactions. Common reagents used for this step include oxidizing agents such as hydrogen peroxide or peracids.

Cis-Configuration: The cis-configuration is ensured by controlling the reaction conditions, such as temperature and solvent, to favor the formation of the desired stereoisomer.

Industrial Production Methods: Industrial production of this compound) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol) can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: Substitution reactions can occur at the hydroxyl group or the piperidine ring, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol) is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities .

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding the interactions of fluorinated molecules with biological systems .

Medicine: Its unique structure may contribute to improved pharmacokinetic properties and target specificity .

Industry: In the industrial sector, this compound) is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals .

Mechanism of Action

The mechanism of action of cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol) involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The hydroxyl group may form hydrogen bonds with target molecules, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol, we analyze its structural analogs, focusing on core scaffolds, substituents, and functional groups.

Table 1: Structural and Molecular Comparison

Key Comparisons

Core Structure Differences Piperidine vs. Pyridine/Pyrimidine: The saturated piperidine ring in the target compound reduces aromaticity compared to pyridine () or pyrimidine (), altering electronic distribution and conformational flexibility. This impacts binding affinity in biological systems . Stereochemistry: The cis-configuration of the hydroxymethyl group in the target compound distinguishes it from non-stereospecific analogs like (2-Aminopyridin-4-yl)-methanol, which lacks a defined spatial arrangement .

Substituent Effects Trifluoromethyl Group: The -CF₃ group in the target compound and the pyrimidine derivative () enhances lipophilicity (logP ~2.1 for the target vs. ~3.5 for the pyrimidine analog), but the pyrimidine’s aromatic system increases metabolic stability further . Hydroxymethyl vs. Amino Groups: The -CH₂OH group in the target compound offers hydrogen-bond donor capacity, contrasting with the -NH₂ group in (2-Aminopyridin-4-yl)-methanol, which provides stronger basicity (pKa ~5.2 vs. ~8.1) .

Synthetic and Application Insights The patent compound () utilizes methanol in purification steps, suggesting similar solubility profiles for the target compound in polar aprotic solvents like DMF or acetonitrile .

Research Findings and Implications

- Biological Activity: The cis-configuration of the target compound may enhance binding to chiral receptors compared to trans-isomers or non-stereospecific analogs. For example, pyridine derivatives with amino groups () are often used as kinase inhibitors, whereas the target’s trifluoromethyl group could favor protease inhibition.

- Thermodynamic Stability : Computational studies suggest that the cis-configuration in the target compound introduces a 1.2 kcal/mol stabilization energy compared to its trans-isomer due to reduced steric clash between -CF₃ and -CH₂OH groups.

Biological Activity

cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol is a chemical compound that belongs to a class of piperidine derivatives. This compound exhibits significant biological activity attributed to its unique structural features, including a trifluoromethyl group and a hydroxymethyl group. This article provides an in-depth exploration of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound) can be represented as follows:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Hydroxymethyl Group : Provides sites for further chemical modifications.

These features contribute to the compound's ability to interact with biological systems effectively.

The biological activity of this compound) is primarily mediated through its interaction with specific molecular targets:

- Enhanced Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate cell membranes, facilitating interactions with intracellular proteins and receptors.

- Enzyme Interaction : The compound can modulate the activity of various enzymes, potentially affecting metabolic pathways and neurotransmission.

- Hydrogen Bonding : The hydroxymethyl group allows for hydrogen bonding with target molecules, enhancing binding affinity and specificity.

Biological Activity

Research has demonstrated that this compound) exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation and survival . This inhibition could lead to reduced tumor growth and metastasis.

- Neurotransmission Modulation : The compound's interaction with G-protein-coupled receptors (GPCRs) indicates potential effects on neurotransmission, which may have implications for disorders such as depression or anxiety.

Case Studies

Several studies have investigated the biological effects of this compound):

-

In Vitro Studies :

- A study examining the effect of this compound on cancer cell lines demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .

- Another study focused on its interaction with GPCRs, revealing enhanced binding affinity compared to non-fluorinated analogs, indicating improved pharmacokinetic properties.

- In Vivo Studies :

Comparative Analysis

To highlight the uniqueness of this compound), a comparison with structurally similar compounds is presented in the table below:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 6-(Trifluoromethyl)piperidine | Lacks hydroxymethyl group | Less versatile due to absence of hydroxyl group |

| 3-Hydroxypiperidine | Lacks trifluoromethyl group | Different chemical properties due to missing CF3 |

| cis-(6-Methyl)piperidin-3-ylmethanol | Contains a methyl instead of trifluoromethyl | Variation in reactivity and applications |

| This compound) | Both trifluoromethyl and hydroxymethyl groups | Enhanced lipophilicity and metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.